molecular formula C23H25F2N3O7 B15240835 (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate CAS No. 1050210-94-0

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B15240835
CAS No.: 1050210-94-0
M. Wt: 493.5 g/mol
InChI Key: ZZWLKJMHNKQSJP-TZXXFBNGSA-N
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Description

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted anilines.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Formation of the Dihydroxysuccinate Group: This can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols or amines to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study the effects of fluorinated indazoles on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole core can interact with active sites, while the piperidine moiety may enhance binding affinity. The dihydroxysuccinate group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindazole: Shares the indazole core but lacks the piperidine and dihydroxysuccinate groups.

    2-Fluorophenylpiperidine: Contains the piperidine and fluorophenyl groups but lacks the indazole core.

    Dihydroxysuccinic Acid: Contains the dihydroxysuccinate group but lacks the indazole and piperidine moieties.

Uniqueness

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a fluorinated indazole core, a piperidine moiety, and a dihydroxysuccinate group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

1050210-94-0

Molecular Formula

C23H25F2N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-[[(3S)-piperidin-3-yl]methoxy]indazole

InChI

InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1

InChI Key

ZZWLKJMHNKQSJP-TZXXFBNGSA-N

Isomeric SMILES

C1C[C@@H](CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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